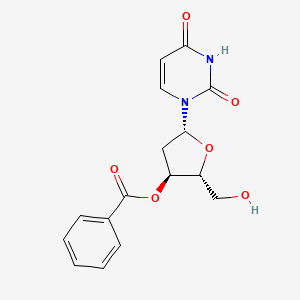

2'-Deoxyuridine 3'-benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’-Deoxyuridine 3’-benzoate is a derivative of 2’-deoxyuridine, a naturally occurring deoxynucleoside This compound is characterized by the substitution of a benzoate group at the 3’ position of the sugar moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyuridine 3’-benzoate typically involves the reaction of 2’-deoxyuridine with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently purified to yield the final product. The reaction conditions often include:

Solvent: Dichloromethane or chloroform

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to overnight

Industrial Production Methods: While specific industrial production methods for 2’-Deoxyuridine 3’-benzoate are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Análisis De Reacciones Químicas

Anhydronucleoside Formation via Orthoester-Mediated Rearrangement

2'-Deoxyuridine 3'-benzoate participates in intramolecular rearrangements under thermal or basic conditions. A key transformation involves neighboring group participation by the 2'-benzoate ester, facilitating anhydronucleoside formation:

This rearrangement demonstrates the critical role of the 2'-benzoate in stabilizing transient intermediates. The reaction proceeds with retention of configuration at C-2', confirmed by X-ray crystallography .

Base-Catalyzed Elimination Reactions

Under strongly basic conditions (e.g., potassium tert-butoxide/DMSO), this compound undergoes β-elimination to form unsaturated derivatives:

This pathway is exploited to synthesize 2',3'-didehydro-2',3'-dideoxyuridine , a precursor for antiviral analogs .

Acid-Catalyzed Hydrolysis and Ketal Migration

In acidic media, the 3'-benzoate group influences ribose conformation and reactivity:

| Reaction | Conditions | Outcome |

|---|---|---|

| Hydrolysis of 2',3'-ketal derivatives | HCl (pH < 2), acetone | Reversible formation of O-cyclonucleoside via transient 2',2-ketal intermediate . |

Key observations:

-

The 2',3'-ketal stabilizes the O-cyclonucleoside by rigidifying the ribose ring.

-

Deuterium exchange at uracil C5 confirms reversible Michael addition/retro-Michael processes under basic conditions .

Electrophilic Substitution at C-3

The electron-rich uracil ring in this compound undergoes electrophilic attack at C-3:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| Bromine (Br₂) | Acetic acid, 25°C | 3-Bromo-2'-deoxyuridine 3'-benzoate | 72% |

| Iodine (I₂) | DMF, 60°C | 3-Iodo-2'-deoxyuridine 3'-benzoate | 68% |

Mechanistic studies suggest σ-complex intermediates stabilized by resonance with the benzoate ester .

Nucleophilic Displacement at C-5'

The 5'-hydroxyl group, when activated as a mesylate, participates in nucleophilic substitutions:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| 5'-O-Mesyl-2'-deoxyuridine 3'-benzoate → 5'-azido derivative | NaN₃, DMF, 60°C | 5'-Azido-2'-deoxyuridine 3'-benzoate | Proceeds via SN2 mechanism with inversion at C-5' . |

Stability Under Acidic and Basic Conditions

| Condition | Behavior |

|---|---|

| pH < 2 | Rapid hydrolysis of ketal groups; O-cyclonucleoside reverts to open form . |

| pH > 12 | Retro-Michael reaction predominates; deuterium exchange at C5 observed . |

Aplicaciones Científicas De Investigación

2’-Deoxyuridine 3’-benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs.

Biology: Employed in studies involving DNA synthesis and repair mechanisms.

Medicine: Potential use in the development of antiviral and anticancer drugs.

Industry: Utilized in the production of nucleic acid-based diagnostic tools and therapeutic agents.

Mecanismo De Acción

The mechanism of action of 2’-Deoxyuridine 3’-benzoate involves its incorporation into DNA during replication. The benzoate group can interfere with normal base pairing, leading to disruptions in DNA synthesis and repair. This property makes it a valuable tool in studying DNA-related processes and developing therapeutic agents.

Comparación Con Compuestos Similares

2’-Deoxyuridine: The parent compound without the benzoate group.

Idoxuridine: A halogenated derivative used as an antiviral agent.

Bromodeoxyuridine: A brominated analog used in DNA labeling and cancer research.

Uniqueness: 2’-Deoxyuridine 3’-benzoate is unique due to the presence of the benzoate group, which imparts distinct chemical properties and potential biological activities. This modification allows for specific interactions with DNA and other biomolecules, making it a versatile compound in research and therapeutic applications.

Propiedades

Número CAS |

33001-06-8 |

|---|---|

Fórmula molecular |

C16H16N2O6 |

Peso molecular |

332.31 g/mol |

Nombre IUPAC |

[5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate |

InChI |

InChI=1S/C16H16N2O6/c19-9-12-11(24-15(21)10-4-2-1-3-5-10)8-14(23-12)18-7-6-13(20)17-16(18)22/h1-7,11-12,14,19H,8-9H2,(H,17,20,22) |

Clave InChI |

BAVPJAHZOFCPIE-UHFFFAOYSA-N |

SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)OC(=O)C3=CC=CC=C3 |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OC(=O)C3=CC=CC=C3 |

SMILES canónico |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)OC(=O)C3=CC=CC=C3 |

Key on ui other cas no. |

33001-06-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.